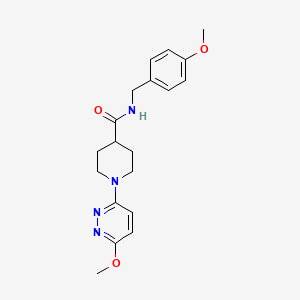

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methoxybenzyl group, and a methoxypyridazinyl group, making it structurally complex and potentially versatile in its interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

Attachment of the Methoxybenzyl Group: This step involves nucleophilic substitution reactions where the methoxybenzyl group is attached to the piperidine ring.

Incorporation of the Methoxypyridazinyl Group:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its pharmacological properties, possibly as a drug candidate.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxamide groups could facilitate binding to active sites, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxybenzyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide: Lacks the methoxy group on the pyridazine ring.

N-(benzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: Lacks the methoxy group on the benzyl ring.

Uniqueness

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of both methoxy groups, which may enhance its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.

This compound’s structural complexity and functional group diversity make it a valuable subject for further research and development in various scientific disciplines.

Biological Activity

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Structural Features

The compound features a piperidine ring, which is a six-membered nitrogen-containing structure, along with a methoxybenzyl group and a methoxypyridazine moiety. These structural components suggest potential interactions with various biological targets, particularly neurotransmitter systems.

Preliminary studies indicate that this compound may modulate neurotransmitter systems, specifically interacting with muscarinic receptors implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Similar compounds have been identified as antagonists for these receptors, suggesting therapeutic applications in treating cognitive impairments associated with these conditions.

Biological Activities

Research findings highlight several biological activities associated with this compound:

- Neurotransmitter Modulation : Potential interaction with muscarinic receptors.

- Antimicrobial Activity : Similar compounds have shown antibacterial properties against various strains, indicating possible effectiveness against bacterial infections.

- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Study 1: Neuropharmacological Effects

A study evaluated the effects of compounds similar to this compound on neurotransmitter systems. The results indicated that these compounds could effectively modulate muscarinic receptor activity, suggesting their potential use in treating neurodegenerative diseases.

Study 2: Antimicrobial Screening

In another investigation, derivatives of piperidine were screened for antibacterial activity against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that this compound could possess similar antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Salmonella typhi | 32 | Moderate |

| Bacillus subtilis | 16 | Strong |

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that piperidine derivatives exhibited significant inhibitory effects on AChE and urease. The inhibition of AChE is particularly relevant for its implications in Alzheimer's disease treatment.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions allowing for structural modifications to enhance biological activity. These methods provide opportunities for the development of derivatives with improved efficacy or selectivity.

Common Synthetic Steps :

- Formation of the methoxypyridazine intermediate.

- Coupling with the piperidine derivative.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Q & A

Q. What synthetic strategies are recommended for optimizing yield and purity of N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide?

Basic Research Focus

Synthesis of structurally similar compounds (e.g., piperidine-carboxamide derivatives) often involves multi-step protocols. Key steps include:

- Core Template Condensation : Use of 1,5-diarylpyrazole or piperidine cores as starting materials, with methoxy and halogen substituents introduced via nucleophilic substitution or Suzuki coupling .

- Catalytic Systems : Ti(O-iPr)₄/EtMgBr catalysts for pyrrolidine intermediates, as seen in analogous heterocyclic syntheses, improve stereochemical control .

- Purification : Recrystallization from methanol or ethyl acetate/isopropanol mixtures enhances purity, as demonstrated for related piperazine-carboxamide salts .

Q. How can structural characterization be performed to confirm regioselectivity of methoxy groups in this compound?

Basic Research Focus

Advanced spectroscopic and crystallographic methods are critical:

- ¹H/¹³C NMR : Chemical shifts for methoxy protons (~δ 3.8–4.0 ppm) and pyridazine/phenyl coupling patterns (e.g., J = 8–10 Hz) resolve positional isomerism .

- X-ray Diffraction : Crystalline analogs (e.g., thienopyrimidine derivatives with methoxy groups) reveal bond angles and π-π stacking interactions influenced by substituents .

- HRMS : Exact mass analysis (±2 ppm) confirms molecular formula, especially for intermediates with labile functional groups .

Q. What biological targets are hypothesized for this compound, and how can binding affinity be validated?

Advanced Research Focus

- Kinase Inhibition : Structural analogs (e.g., Met kinase inhibitors) show that methoxypyridazine moieties enhance ATP-binding pocket interactions. Competitive enzyme assays (IC₅₀) using recombinant kinases (e.g., c-Met) are recommended .

- Receptor Antagonism : Piperidine-carboxamides with aryl substitutions exhibit affinity for dopamine D3 receptors. Radioligand binding assays (³H-spiperone displacement) and computational docking (e.g., Glide SP) validate enantioselectivity .

- In Vivo Models : Xenograft studies (e.g., GTL-16 gastric carcinoma) assess tumor stasis, with pharmacokinetic profiling (AUC, Cmax) to correlate efficacy .

Q. How can researchers address solubility limitations of this compound in aqueous buffers?

Advanced Research Focus

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, tertiary amines) at the piperidine 4-position, as seen in analogs with improved solubility (e.g., logP reduction from 3.5 to 2.8) .

- Formulation Strategies : Use cyclodextrin complexes or PEGylated nanoparticles, validated for similar carboxamides to enhance bioavailability .

- pH Adjustment : Solubility >1 mg/mL in pH 4.0 acetate buffers is achievable for protonated piperidine derivatives .

Q. What methodologies are used to assess metabolic stability and cytochrome P450 interactions?

Advanced Research Focus

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Methoxy groups often reduce CYP3A4-mediated oxidation .

- Metabolite ID : High-resolution mass spectrometry (HRMS/MS) identifies phase I/II metabolites. For example, demethylation of methoxy groups generates phenolic intermediates .

- CYP Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP450 kits) quantify IC₅₀ values for major isoforms (CYP2D6, CYP3A4) .

Q. How can researchers resolve contradictory data in receptor binding studies (e.g., off-target activity)?

Advanced Research Focus

- Selectivity Profiling : Screen against panels of 100+ kinases or GPCRs (e.g., Eurofins CEREP panels) to identify off-target hits. For example, piperazine analogs show unintended σ-receptor affinity .

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing methoxy with trifluoromethyl) improves selectivity ratios (>100-fold for D3 vs. D2 receptors) .

- Cryo-EM/Co-crystallography : Resolve binding poses in complex with target receptors to rationalize discrepancies .

Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?

Advanced Research Focus

- Dose Escalation Studies : Administer orally (10–100 mg/kg) in rodent models, monitoring plasma exposure (Cmax, T½) and tissue distribution .

- Toxicokinetics : Assess liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology after 28-day repeated dosing .

- Behavioral Models : For CNS targets, use conditioned place preference (CPP) or rotarod tests to evaluate neurotoxicity .

Properties

Molecular Formula |

C19H24N4O3 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-5-3-14(4-6-16)13-20-19(24)15-9-11-23(12-10-15)17-7-8-18(26-2)22-21-17/h3-8,15H,9-13H2,1-2H3,(H,20,24) |

InChI Key |

KPLDENUTKMTKJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.